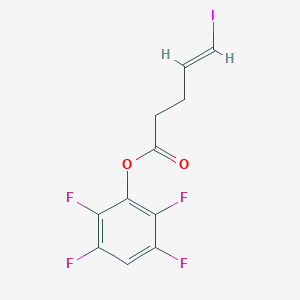
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate (TFPIP) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In biochemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been used to inhibit the activity of proteases and to study protein-protein interactions.
Biochemical and Physiological Effects:
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been found to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell proliferation. In biochemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been used to study the structure and function of proteins and enzymes. In materials science, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been utilized in the development of organic electronic devices due to its electronic properties.
Advantages and Limitations for Lab Experiments
One advantage of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate is its versatility in various scientific research areas. It can be used in medicinal chemistry, biochemistry, and materials science. Another advantage is its ability to inhibit specific enzymes and proteins, making it a useful tool for studying protein-protein interactions and for developing new drugs. However, one limitation of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate is its potential toxicity, which needs to be carefully monitored in lab experiments.
Future Directions
There are several future directions for 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate research. In medicinal chemistry, further studies are needed to determine the potential of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate as an anticancer agent and to develop new drugs based on its structure. In biochemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate can be used to study the structure and function of various proteins and enzymes. In materials science, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate can be utilized in the development of new organic electronic devices. Additionally, further studies are needed to determine the potential toxicity of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate and to develop methods for minimizing its toxicity in lab experiments.
Synthesis Methods
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate can be synthesized through a multi-step process involving the reaction of 2,3,5,6-tetrafluorophenol with 5-iodo-4-pentenoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with triethylamine and 4-dimethylaminopyridine (DMAP) to yield 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate.
Scientific Research Applications
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been found to have potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. In biochemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been used as a tool to study protein-protein interactions and as a fluorescent probe for detecting enzymes. In materials science, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been utilized in the development of organic electronic devices.
properties
CAS RN |
126296-29-5 |
|---|---|
Product Name |
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate |
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
374.07 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) (E)-5-iodopent-4-enoate |
InChI |
InChI=1S/C11H7F4IO2/c12-6-5-7(13)10(15)11(9(6)14)18-8(17)3-1-2-4-16/h2,4-5H,1,3H2/b4-2+ |
InChI Key |
WSFHYHFHHILGHI-DUXPYHPUSA-N |
Isomeric SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CC/C=C/I)F)F |
SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCC=CI)F)F |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCC=CI)F)F |
synonyms |
2,3,5,6-tetrafluorophenyl-5-iodo-4-pentenoate 2,3,5,6-TFPIP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)

![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)